N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzamide -

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzamide

Catalog Number: EVT-4569744
CAS Number:
Molecular Formula: C19H23NO4
Molecular Weight: 329.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide (DQ-2511) is a synthetically derived compound classified as a potential anti-ulcer agent. [ [, ] ] It has been investigated for its potential therapeutic application in treating both gastric and duodenal ulcers. [ [, ] ] DQ-2511 exhibits a multi-faceted mechanism of action, targeting both aggressive and defensive factors involved in ulcer formation. [ [] ]

Synthesis Analysis

The synthesis of DQ-2511 involves several steps, starting with 2-(3,4-dimethoxyphenyl)ethylamine (4). [ [] ] A series of acyl derivatives of 4 were synthesized and screened for their anti-ulcer activity. [ [] ] Introduction of a carbamoyl group at the 2- or 3-position of the phenylamino moiety yielded compounds with promising antiulcer activity, particularly the 3-substituted benzamide derivative. [ [] ] Further modifications led to the synthesis of DQ-2511 and related compounds with potent antiulcer activity. [ [] ]

Molecular Structure Analysis

The molecular structure of DQ-2511 consists of a central benzamide core connected to a carbamoylmethyl amino group and a 2-(3,4-dimethoxyphenyl)ethyl group. [ [, ] ] Detailed structural data and analysis are not explicitly provided in the given papers.

Mechanism of Action

DQ-2511 exerts its anti-ulcer activity by affecting both aggressive and defensive factors contributing to ulcer development. [ [] ]

    Gastric Acid and Pepsin Secretion: DQ-2511 significantly reduces gastric acid and pepsin output in pylorus-ligated rats. [ [, ] ] It inhibits gastric acid secretion stimulated by 2-deoxy-D-glucose but doesn't affect hyperacidity evoked by carbachol, histamine, or pentagastrin, suggesting a specific mechanism of action. [ [] ]

    Gastric Mucosal Blood Flow: DQ-2511 produces a sustained increase in gastric mucosal blood flow, enhancing the defensive capabilities of the gastric mucosa. [ [, ] ] This enhanced blood flow contributes to mucosal protection and ulcer healing. [ [] ]

    Other Potential Mechanisms: The papers suggest that DQ-2511 might also influence gastrointestinal motility and exhibit calcium antagonistic properties, but these mechanisms are not fully elucidated. [ [, ] ]

Applications

The primary application of DQ-2511 explored in the research is its potential as an anti-ulcer agent. [ [, ] ] Preclinical studies demonstrate its efficacy in preventing various experimentally induced gastric and duodenal ulcers in rats. [ [] ] It exhibits comparable or superior potency to cimetidine, a known H2-receptor antagonist, in most ulcer models. [ [] ] Additionally, DQ-2511 accelerates the healing of chronic gastric ulcers induced by acetic acid in rats. [ [] ]

2-(3,4-Dimethoxyphenyl)ethylamine

Compound Description: This compound, also known as homoveratrylamine, is a biogenic amine structurally similar to dopamine. It serves as a precursor in the synthesis of numerous biologically active compounds, including several with antiulcer properties. []

Relevance: 2-(3,4-Dimethoxyphenyl)ethylamine forms the core structural unit of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzamide. The target compound is an acyl derivative of 2-(3,4-dimethoxyphenyl)ethylamine, generated by attaching the 4-methoxy-3-methylbenzamide moiety to its amino group. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride (15)

Compound Description: This compound emerged as a promising lead compound in a series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, exhibiting significant antiulcer activity when administered intraperitoneally to rats. []

Relevance: N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride shares the same 2-(3,4-dimethoxyphenyl)ethylamine core structure as N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzamide. It differs in the amide side chain, featuring a 2-phenylaminoacetamide group instead of the 4-methoxy-3-methylbenzamide present in the target compound. []

3-[[[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl]methyl]amino-N-methylbenzamide (66, DQ-2511)

Compound Description: This compound, also known as DQ-2511, is a potent antiulcer drug with demonstrated efficacy in various experimental gastric and duodenal ulcer models in rats. It exerts its antiulcer effects by favorably influencing both gastric aggressive and defensive factors. DQ-2511 accelerates the healing of chronic gastric ulcers, decreases gastric acid and pepsin output, and increases gastric mucosal blood flow. [, , ]

Relevance: 3-[[[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl]methyl]amino-N-methylbenzamide is structurally similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzamide, both sharing the 2-(3,4-dimethoxyphenyl)ethylamine core structure. They differ in the amide side chain, with DQ-2511 possessing a 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]amino-N-methylbenzamide group compared to the 4-methoxy-3-methylbenzamide group in the target compound. This structural similarity places both compounds within a series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine with promising antiulcer activity. []

Properties

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzamide

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzamide

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C19H23NO4/c1-13-11-15(6-8-16(13)22-2)19(21)20-10-9-14-5-7-17(23-3)18(12-14)24-4/h5-8,11-12H,9-10H2,1-4H3,(H,20,21)

InChI Key

XSWQGJYJADCTMX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)OC

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.